2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
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Overview
Description
2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound with the molecular formula C11H12O3 It is a derivative of benzodioxine, characterized by the presence of a carbaldehyde group at the 5-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification. The overall yield of this process can be around 35% . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde: Lacks the two methyl groups at the 2-position.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: An oxidized form of the compound.
2,3-Dihydro-1,4-benzodioxine-5-methanol: A reduced form of the compound.
Uniqueness
2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of two methyl groups at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)7-13-10-8(6-12)4-3-5-9(10)14-11/h3-6H,7H2,1-2H3 |
InChI Key |
ZJEDJXFKLCCKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC=C2O1)C=O)C |
Origin of Product |
United States |
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